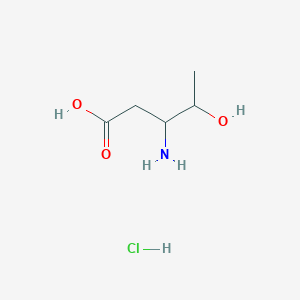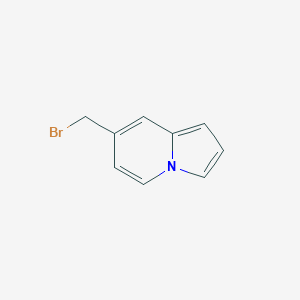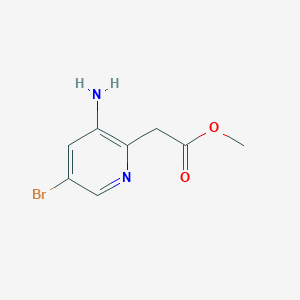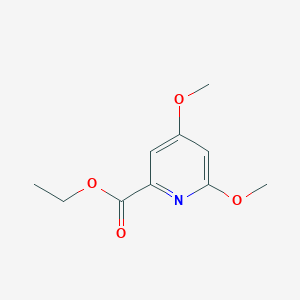
3-Amino-4-hydroxypentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. This interaction can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-amino-4-hydroxypentanoic acid;hydrochloride: This is the enantiomer of the compound and has different biological activity due to its opposite stereochemistry.
(3R,4R)-3-amino-4-hydroxybutanoic acid;hydrochloride: This compound has a similar structure but with a shorter carbon chain.
Uniqueness
(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological properties. Its ability to interact with chiral environments in biological systems makes it valuable for research and therapeutic applications.
Properties
IUPAC Name |
3-amino-4-hydroxypentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXVGBKIZQZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)




![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)


![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)


![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)

